

# A Comparative Guide to the Cost-Effectiveness of Novel PTCA Technologies

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals navigating the landscape of interventional cardiology, understanding the economic implications of new technologies is as crucial as their clinical efficacy. This guide provides an objective comparison of the cost-effectiveness of several novel Percutaneous Transluminal Coronary Angioplasty (PTCA) technologies, supported by experimental data and detailed methodologies.

### **Data Presentation: A Comparative Overview**

The following tables summarize the quantitative data on the cost-effectiveness of various novel **PTCA** technologies compared to their alternatives.



| Technology<br>Compariso<br>n                                     | Time<br>Horizon | Incremental<br>Cost   | Incremental<br>Effectivene<br>ss (QALYs) | Incremental Cost- Effectivene ss Ratio (ICER)            | Key<br>Findings                                                                                                                          |
|------------------------------------------------------------------|-----------------|-----------------------|------------------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Drug-Coated Balloon (DCB) vs. Drug-Eluting Stent (DES)           |                 |                       |                                          |                                                          |                                                                                                                                          |
| For Small Vessel Coronary Artery Disease (BASKET- SMALL 2 Trial) | 3 Years         | -€98                  | -0.01                                    | €6,863 per<br>QALY gained<br>(for DES vs.<br>DCB)        | DCB was less expensive and led to fewer Major Adverse Cardiac Events (MACE), but slightly lower Quality- Adjusted Life Years (QALYS).[1] |
| For De Novo<br>Coronary<br>Artery<br>Disease                     | Procedure       | +£9.02 per<br>patient | Not Assessed                             | Cost per<br>lesion was<br>£44.29<br>cheaper with<br>DCB. | DCB-only angioplasty has a similar cost per patient and is cost-effective at the lesion level compared to DES.[2][3]                     |



| For In-Stent<br>Restenosis<br>(BMS-ISR)                                    | 12 Months | -€1,175  | +0.007 Life<br>Years | DCB is a dominant strategy (less costly, more effective).                                        | Higher initial costs of DCB are offset by later cost savings, mainly from reduced medication costs.            |
|----------------------------------------------------------------------------|-----------|----------|----------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Intravascular Imaging- Guided PCI vs. Angiography- Guided PCI              |           |          |                      |                                                                                                  |                                                                                                                |
| For Complex<br>Coronary<br>Lesions<br>(RENOVATE-<br>COMPLEX-<br>PCI Trial) | 3 Years   | +\$1,426 | +0.025               | \$57,040 per<br>QALY gained                                                                      | Intravascular imaging-guided PCI was associated with higher costs and slightly higher QALYs in the short term. |
| Lifetime                                                                   | -\$9,063  | +0.910   | Dominant<br>Strategy | Over a lifetime, intravascular imaging- guided PCI became the dominant strategy, being both more |                                                                                                                |



| Fractional Flow Reserve (FFR)-Guided                                    |               |                |                       | effective and less costly. | -                                                                                                                |
|-------------------------------------------------------------------------|---------------|----------------|-----------------------|----------------------------|------------------------------------------------------------------------------------------------------------------|
| PCI vs. Angiography- Guided PCI                                         |               |                |                       |                            |                                                                                                                  |
| For Acute Myocardial Infarction & Multivessel Disease (FRAME-AMI Trial) | 4 Years       | -\$1,208       | +0.06                 | -\$19,484 per<br>QALY      | FFR-guided PCI was more cost- effective, saving costs and improving quality of life. [2][4]                      |
| For<br>Intermediate<br>Coronary<br>Lesions<br>(FLAVOUR<br>Trial)        | Lifetime      | Cost-saving    | Increased<br>QALYs    | Dominant<br>Strategy       | FFR-guided PCI is projected to be a dominant strategy compared to IVUS-guided PCI in this patient population.[5] |
| Intravascular Lithotripsy (IVL) vs. Rotational Atherectomy              |               |                |                       |                            |                                                                                                                  |
| For Severely<br>Calcified                                               | Not Specified | Cost-efficient | Safe and<br>Effective | Favorable                  | While direct comparative                                                                                         |



| Lesions                                              |               |            |                          |           | cost- effectiveness data is emerging, IVL is considered a safe, effective, and cost-efficient option for treating severely calcified lesions.[6][7]        |
|------------------------------------------------------|---------------|------------|--------------------------|-----------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cutting Balloon vs. Conventional Balloon Angioplasty |               |            |                          |           |                                                                                                                                                            |
| For In-Stent<br>Restenosis                           | Not Specified | Lower Cost | Practical<br>Alternative | Favorable | The cutting balloon is considered a practical and lower-cost alternative for treating instent restenosis, though rigorous economic studies are limited.[8] |

### **Experimental Protocols and Methodologies**



The cost-effectiveness analyses presented in this guide are predominantly based on data from randomized controlled trials (RCTs) coupled with economic modeling. A common methodological approach involves the following steps:

- Clinical Data Collection: Efficacy and safety data, such as rates of MACE (a composite of
  events like cardiac death, myocardial infarction, and target lesion revascularization) and
  health-related quality of life (HRQoL), are collected within the framework of an RCT. HRQoL
  is often measured using standardized questionnaires like the EQ-5D.
- Resource Utilization and Costing: Data on all healthcare resources consumed by each
  patient are meticulously collected. This includes the initial procedure (devices, consumables,
  staff time), hospitalization, medications (especially dual antiplatelet therapy), follow-up visits,
  and any subsequent revascularization procedures. Unit costs for these resources are then
  applied, often from a specific healthcare system's perspective (e.g., National Health Service
  in the UK, Medicare in the US).
- Economic Modeling: A decision-analytic model, frequently a Markov model, is developed to simulate the long-term costs and outcomes for a cohort of patients treated with the compared technologies. The model structure typically includes health states representing different post-procedural outcomes (e.g., event-free, post-myocardial infarction, deceased).
- Cost-Effectiveness Calculation: The model estimates the total costs and total effectiveness (often in QALYs) for each technology over a specified time horizon. The Incremental Cost-Effectiveness Ratio (ICER) is then calculated as the difference in costs divided by the difference in effectiveness.
- Sensitivity Analyses: To account for uncertainty in the model inputs (e.g., costs, event probabilities), probabilistic sensitivity analyses (e.g., Monte Carlo simulations) are performed.
   This involves running the model thousands of times with input values drawn from statistical distributions to generate a distribution of ICERs and a cost-effectiveness acceptability curve.

# Mandatory Visualizations Signaling Pathways of Antiproliferative Drugs in DCBs and DESs



The efficacy of drug-eluting technologies hinges on the action of antiproliferative drugs, most commonly paclitaxel and sirolimus (or its analogues). These drugs inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in restenosis.



Click to download full resolution via product page

Caption: Signaling pathways of Paclitaxel and Sirolimus in Vascular Smooth Muscle Cells (VSMCs).

### Experimental Workflow for a Cardiovascular Device Clinical Trial and Economic Evaluation

The journey from a novel **PTCA** device to a comprehensive cost-effectiveness assessment follows a structured workflow.





Click to download full resolution via product page



Caption: A typical workflow for a clinical trial of a cardiovascular device leading to an economic evaluation.

## **Logical Relationship for Selecting Novel PTCA Technologies**

The choice of a specific **PTCA** technology is often guided by the clinical scenario, with cost-effectiveness being a significant consideration.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. medscape.com [medscape.com]
- 3. Less Money, Less Problems: Real-World Cost-Effectiveness of Fractional Flow Reserve—Guided Percutaneous Coronary Intervention PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost-Effectiveness of Fractional Flow Reserve—Guided Treatment for Acute Myocardial Infarction and Multivessel Disease: A Prespecified Analysis of the FRAME-AMI Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of Fractional Flow Reserve Versus Intravascular Ultrasound to Guide Percutaneous Coronary Intervention: Results From the FLAVOUR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Shockwave Coronary Intravascular Lithotripsy System for Heavily Calcified De Novo Lesions and the Need for a Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cutting balloon for in-stent restenosis: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Cost-Effectiveness of Novel PTCA Technologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617240#assessing-the-cost-effectiveness-of-novel-ptca-technologies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com